molecular formula C17H19NO B3149162 {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 66741-81-9

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

Cat. No.: B3149162
CAS No.: 66741-81-9
M. Wt: 253.34 g/mol
InChI Key: RBSNTJXJCANRSF-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is an organic compound with the molecular formula C17H19NO This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ylamine group

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes

Mode of Action

Compounds with similar structures have been shown to inhibit bacterial growth This suggests that {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine may interact with its targets in a way that disrupts essential bacterial processes, leading to bacterial death

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it is possible that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. More research is needed to identify the exact pathways affected by this compound.

Result of Action

Based on the antimicrobial activity of similar compounds , it is likely that this compound leads to bacterial death by disrupting essential bacterial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)benzaldehyde with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde, while reduction can produce benzyloxyphenylmethanol.

Scientific Research Applications

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine is unique due to the presence of both the benzyloxy and prop-2-en-1-ylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h2-11,18H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSNTJXJCANRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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